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molecular formula C10H20N2O B8737143 N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide CAS No. 20166-75-0

N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide

Cat. No. B8737143
M. Wt: 184.28 g/mol
InChI Key: ZZSGYARVLIMPBM-UHFFFAOYSA-N
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Patent
US04582933

Procedure details

A 500-ml three-neck flask fitted with a magnetic agitator, a thermometer, and a short column with a distillation set was charged with 260 g (2 mol) 3-dimethylamino-2,2-dimethylpropylamine; 4 g N-phenyl-β-naphthylamine; and 4 ml 85% phosphoric acid. 144 g (2 mol) acrylic acid was added drop by drop for 0.5 hours, whereupon the temperature of the mixture rose to 150° C. Finally, the mixture was heated to 200° C. in a nitrogen atmosphere for 2 hours, and then stirred at this temperature for 1 hour. During this time, 35.5 g of the distillate was obtained. Distillation was carried out in a vacuum after cooling and 247 g (67%) N-(3-dimethylamino-2,2-dimethylpropyl)acrylamide, boiling point 110°-115° C. at 66.5 Pa, was obtained.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[CH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][NH2:6].P(=O)(O)(O)O.[C:15](O)(=[O:18])[CH:16]=[CH2:17]>C1(NC2C=CC3C(=CC=CC=3)C=2)C=CC=CC=1>[CH3:1][N:2]([CH3:9])[CH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][NH:6][C:15](=[O:18])[CH:16]=[CH2:17]

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
CN(CC(CN)(C)C)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
144 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
C1(=CC=CC=C1)NC1=CC2=CC=CC=C2C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml three-neck flask fitted with a magnetic agitator
CUSTOM
Type
CUSTOM
Details
rose to 150° C
CUSTOM
Type
CUSTOM
Details
During this time, 35.5 g of the distillate was obtained
DISTILLATION
Type
DISTILLATION
Details
Distillation
TEMPERATURE
Type
TEMPERATURE
Details
after cooling

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CC(CNC(C=C)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 247 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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